4-Chloro-5-(difluoromethoxy)-2-fluoroaniline
Description
Properties
IUPAC Name |
4-chloro-5-(difluoromethoxy)-2-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-3-1-4(9)5(12)2-6(3)13-7(10)11/h1-2,7H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHNSFLXVRTKDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)Cl)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147843 | |
| Record name | 4-Chloro-5-(difluoromethoxy)-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106969-11-3 | |
| Record name | 4-Chloro-5-(difluoromethoxy)-2-fluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106969113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-5-(difluoromethoxy)-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(difluoromethoxy)-2-fluoroaniline typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-chloro-2-fluoroaniline to introduce a nitro group, followed by reduction to form the corresponding amine. The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(difluoromethoxy)-2-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The chloro, fluoro, and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer and Anti-inflammatory Agents
The compound has been identified as a potential lead in the development of pharmaceuticals targeting vascular endothelial growth factor receptors (VEGFR-1 and VEGFR-2). These receptors are crucial in tumor angiogenesis, and inhibitors targeting them can suppress tumor growth. Research indicates that derivatives of 4-chloro-5-(difluoromethoxy)-2-fluoroaniline exhibit promising activity against cancer cell lines, making them candidates for further development as anticancer drugs .
Synthesis of Bioactive Molecules
Fluorinated compounds often exhibit altered pharmacokinetic properties compared to their non-fluorinated analogs. The introduction of fluorine can enhance lipophilicity, bioavailability, and metabolic stability. For instance, difluoromethylation strategies have been developed to incorporate CF₂H groups into biologically relevant molecules, which can modify their biological activity significantly .
Agrochemicals
Pesticides and Herbicides
Fluorinated compounds are increasingly used in the formulation of agrochemicals due to their enhanced biological activity. The presence of fluorine can improve the efficacy of herbicides and insecticides by altering their interaction with biological targets. This compound can be utilized as a building block in the synthesis of novel agrochemical agents that demonstrate improved potency against weeds and pests .
Case Study: Fluorinated Herbicides
Research has shown that fluorinated herbicides often have improved selectivity and reduced phytotoxicity compared to traditional compounds. The modification of existing herbicide structures with fluorinated moieties leads to products that are more effective at lower application rates, thus minimizing environmental impact while maximizing agricultural productivity .
Material Science
Fluorinated Polymers
The incorporation of this compound into polymer matrices can enhance the thermal stability and chemical resistance of the resulting materials. Fluorinated polymers are known for their low surface energy and hydrophobic properties, making them suitable for applications in coatings, adhesives, and sealants.
Development of Functional Materials
The unique electronic properties imparted by the fluorine atoms allow for the design of materials with specific optical or electronic characteristics. This is particularly relevant in the development of organic semiconductors and photovoltaic devices where charge transport properties are critical .
Synthesis Techniques
The synthesis of this compound involves several key steps that emphasize its versatility as a synthetic intermediate:
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Selective Fluorination | Use of hydrogen fluoride on trichloromethoxybenzene | Up to 74% |
| 2 | Nitration | Nitration using sulfuric acid | Variable |
| 3 | Hydrogenation | Catalytic hydrogenation to reduce nitro group | Up to 64% |
This synthetic pathway highlights the compound's accessibility and the feasibility of scaling up production for industrial applications .
Mechanism of Action
The mechanism of action of 4-Chloro-5-(difluoromethoxy)-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, fluoro, and difluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects and Structural Variations
Fluorinated anilines are critical intermediates in organic synthesis. The table below compares 4-Chloro-5-(difluoromethoxy)-2-fluoroaniline with structurally related compounds:
Key Differences in Properties and Reactivity
Electronic Effects: The difluoromethoxy group (–OCF₂H) in the target compound is more electron-withdrawing than a methoxy (–OCH₃) group, altering reaction kinetics in nucleophilic substitutions. In contrast, the nitro group (–NO₂) in 4-Chloro-2-fluoro-5-nitroaniline enhances electrophilic aromatic substitution reactivity . Substituent positions significantly impact molecular interactions. For example, 5-nitro-2-fluoroaniline exhibits stronger hydrogen-bonding affinity in docking studies compared to its isomer 2-nitro-5-fluoroaniline .
Steric and Solubility Considerations: The biphenyl backbone in 2-(3,4-Dichlorophenyl)-4-fluoroaniline introduces steric hindrance, reducing solubility in polar solvents compared to monosubstituted analogs . The chloro group at the 4-position in the target compound increases lipophilicity, making it more suitable for lipid-mediated drug delivery compared to non-chlorinated derivatives like 4-(Difluoromethoxy)-2-fluoroaniline .
Synthetic Yields and Methods :
- 2-Chloro-4-fluoroaniline hydrochloride is synthesized via acid hydrolysis with a moderate yield (38.5%) , whereas nitro-substituted analogs (e.g., 4-Chloro-2-fluoro-5-nitroaniline) often require nitration steps under controlled conditions .
Research Findings
- A 2023 study compared fluoroaniline isomers (5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline) using spectroscopy and molecular docking. Results showed that substituent position affects dipole moments, solubility, and binding affinities to biological targets .
- The difluoromethoxy group in this compound may enhance metabolic stability compared to methoxy analogs, as seen in related fluorinated pharmaceuticals .
Biological Activity
4-Chloro-5-(difluoromethoxy)-2-fluoroaniline is an organic compound belonging to the aniline class, characterized by its unique combination of functional groups, including a chloro group, a difluoromethoxy group, and a fluoro group. This structural complexity suggests significant potential for biological activity, making it a subject of interest in medicinal chemistry and related fields.
The synthesis of this compound typically involves multiple steps, utilizing various reagents and conditions to optimize yield and purity. The compound's chemical structure can be represented as follows:
This compound serves as an intermediate in the synthesis of more complex organic molecules and has been studied for its interaction with various biological targets, influencing its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The difluoromethoxy group enhances its chemical reactivity, potentially increasing its binding affinity to various enzymes and receptors involved in disease processes. This interaction can lead to inhibition or activation of critical biological pathways.
Pharmacological Studies
Recent studies have focused on the compound's potential therapeutic effects. For instance, structure-activity relationship (SAR) analyses indicate that modifications in the substituents can significantly impact the compound's potency against specific targets. In vitro assays have demonstrated that certain derivatives exhibit high cellular activity, with IC50 values indicating their effectiveness in inhibiting target enzymes .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound differs from structurally similar compounds:
| Compound Name | Unique Features | Comparison with this compound |
|---|---|---|
| 4-Chloro-2-fluoroaniline | Lacks the difluoromethoxy group | Less functionalized; potentially different reactivity |
| 4-Chloro-5-(trifluoromethoxy)-2-fluoroaniline | Contains a trifluoromethoxy group | Altered chemical properties due to different fluorinated group |
| 4-Chloro-5-(methoxy)-2-fluoroaniline | Contains a methoxy group | Affects reactivity and applications compared to difluoromethoxy |
The unique difluoromethoxy group in this compound plays a crucial role in enhancing its utility compared to its analogs.
Case Studies and Research Findings
- Inhibition Studies : In vitro studies have shown that this compound exhibits potent inhibitory effects on specific protein targets involved in cancer progression. For example, it was found to inhibit SMYD2, a protein methyltransferase implicated in various cancers, with significant selectivity compared to other targets .
- Pharmacokinetic Evaluation : Animal studies have assessed the pharmacokinetic properties of the compound. Following administration, it demonstrated moderate stability and bioavailability, suggesting potential for further development as a therapeutic agent .
- Toxicological Assessments : Preliminary toxicological assessments indicate that while some derivatives exhibit promising biological activity, their safety profiles must be thoroughly evaluated before clinical application. Research continues into understanding the compound's metabolism and potential side effects .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing 4-Chloro-5-(difluoromethoxy)-2-fluoroaniline, and how do structural isomers affect interpretation?
- Methodological Answer : Use a combination of 19F-NMR and high-resolution mass spectrometry (HRMS) to resolve structural ambiguities. Fluorine’s strong NMR signal allows tracking of substituent positions (e.g., difluoromethoxy vs. fluoro groups). For isomer differentiation, employ ion mobility spectrometry (IMS) at high electric fields (≥60 Td) to separate protonated isomers, as baseline separation is achievable for para-substituted analogs . Cross-validate with computational modeling (e.g., molecular docking) to correlate spectroscopic data with steric/electronic effects .
Q. How can synthetic routes for this compound be optimized to minimize byproducts?
- Methodological Answer : Optimize reaction conditions using stepwise halogenation and protected amine intermediates . For example, introduce the difluoromethoxy group early to avoid competing substitution at the aniline position. Monitor reaction progress via HPLC-MS with a C18 column (methanol/water gradient) to detect intermediates like 4-chloro-2-fluoroaniline derivatives. Reduce chlorination side reactions by controlling stoichiometry (e.g., Cl₂ gas flow rate) and temperature (<10°C) .
Q. What safety protocols are critical for handling this compound in lab settings?
- Methodological Answer : Follow OSHA-accepted guidelines for aromatic amines:
- Use glove boxes or fume hoods with HEPA filters to prevent inhalation.
- Store in amber glass under nitrogen to inhibit oxidative degradation.
- Neutralize waste with 1M HCl before disposal, as protonation reduces reactivity. Refer to safety data sheets (SDS) for analogs like 5-amino-2-chloro-4-fluorophenol to infer toxicity profiles .
Advanced Research Questions
Q. How does the difluoromethoxy group influence metabolic pathways compared to non-fluorinated analogs?
- Methodological Answer : Conduct in vitro hepatocyte assays to track phase I/II metabolism. For phase I, use rat liver microsomes to identify hydroxylation sites (e.g., para vs. ortho positions). For phase II, employ sulfate-limited Krebs Ringer buffer to study competing sulfation/glucuronidation. Fluorine’s electronegativity slows N-acetylation; quantify metabolites via 19F-NMR (detection limit: 1 µM) . Compare with 2-fluoroaniline data to isolate difluoromethoxy effects .
Q. What computational strategies predict the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Apply density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. The chloro group (C4) shows high electrophilicity, while the difluoromethoxy group (C5) acts as a weak electron-withdrawing substituent. Validate predictions with Sonogashira coupling experiments using Pd(PPh₃)₄/CuI catalysts. Monitor regioselectivity via GC-MS .
Q. How do structural isomers (e.g., 3-fluoro vs. 4-fluoro derivatives) affect biological activity?
- Methodological Answer : Synthesize isomer libraries via directed ortho-metalation and compare bioactivity in enzyme inhibition assays (e.g., cytochrome P450). For example, para-substituted isomers (4-fluoro) exhibit higher metabolic stability due to reduced steric hindrance. Use HiKE-IMS to confirm isomer purity (>95%) before testing .
Q. What experimental controls resolve contradictions in reported solubility data?
- Methodological Answer : Standardize solubility testing in DMSO/PBS mixtures (1:4 v/v) to mimic physiological conditions. For hydrophobic analogs, use dynamic light scattering (DLS) to detect micelle formation. Reconcile discrepancies by cross-referencing with structurally similar compounds like 4-(difluoromethoxy)-3-fluoroaniline, which shows pH-dependent solubility shifts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
